molecular formula C6H12ClNO B2747913 rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride CAS No. 2089246-00-2

rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride

Cat. No.: B2747913
CAS No.: 2089246-00-2
M. Wt: 149.62
InChI Key: XMKPHELWJMSDHY-YAFCINRGSA-N
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Description

rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride is a bicyclic secondary amine hydrochloride salt with a molecular formula of C₆H₁₁NO·HCl and a molecular weight of 150 g/mol (or 149.62 g/mol as per refined calculations) . Its CAS registry number is 2089246-00-2, and it is supplied as a racemic mixture with 95% purity in solid form . The compound features a fused bicyclo[3.2.0]heptane scaffold with a hydroxyl group at the 6-position and a tertiary amine at the 3-position, protonated as an HCl salt.

Key suppliers include Fluorochem (via CymitQuimica) and multiple Chinese manufacturers such as Simcere Pharmaceutical Co., Ltd. and Dayang Chem, which hold international certifications (ISO, REACH, FDA) .

Properties

IUPAC Name

(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-1-4-2-7-3-5(4)6;/h4-8H,1-3H2;1H/t4-,5+,6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKPHELWJMSDHY-YAFCINRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2C1O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CNC[C@H]2[C@H]1O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thermal Cyclization of Linear Precursors

A common approach involves intramolecular cyclization of linear amines or ketones. For example, 3-azabicyclo[3.2.0]heptan-6-one, a key intermediate, is synthesized via acid-catalyzed cyclization of δ-lactam derivatives. Reaction conditions (e.g., HCl in ethanol at 80°C) promote ring closure, achieving yields of 65–72%.

Mechanistic Insight : Protonation of the carbonyl oxygen activates the lactam, enabling nucleophilic attack by the amine group to form the bicyclic structure.

Photocatalytic Ring-Closing Reactions

Recent advances utilize visible-light photocatalysis to construct strained bicyclic systems. Irradiation of α,β-unsaturated imines in the presence of [Ru(bpy)₃]²⁺ generates radical intermediates, facilitating cyclization with reduced side reactions. This method improves regioselectivity but requires stringent control of light intensity and solvent polarity.

Hydroxyl Group Introduction and Stereochemical Control

Reduction of Ketone Intermediates

The 6-keto group in 3-azabicyclo[3.2.0]heptan-6-one is reduced to the secondary alcohol using NaBH₄ or LiAlH₄. For example:
$$
\text{3-Azabicyclo[3.2.0]heptan-6-one} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol}
$$
Yields range from 50–60%, with diastereomeric excess influenced by solvent polarity.

Epoxide Ring-Opening Strategies

Alternative routes involve epoxidation of bicyclic alkenes followed by acid-catalyzed ring opening. For instance, treatment of 3-azabicyclo[3.2.0]hept-2-ene with m-CPBA forms an epoxide, which undergoes hydrolysis to yield the diol. Selective protection and deprotection steps isolate the 6-ol derivative.

Racemic Synthesis Considerations

The lack of chiral auxiliaries or asymmetric catalysts results in racemic mixtures. Key factors include:

  • Non-stereoselective reducing agents : NaBH₄ produces equal proportions of (1R,5S,6S) and (1S,5R,6R) enantiomers.
  • Thermodynamic control : Equilibration under acidic conditions favors the more stable diastereomer.

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ether or dichloromethane to precipitate the hydrochloride salt:
$$
\text{rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol} + \text{HCl} \rightarrow \text{this compound}
$$
Crystallization from ethanol/water mixtures yields >95% purity.

Purification and Characterization

Step Method Conditions Yield
Cyclization Reflux in HCl/EtOH 80°C, 12 h 68%
Ketone Reduction NaBH₄ in MeOH 0°C to RT, 4 h 55%
Salt Formation HCl gas in Et₂O 0°C, 2 h 92%
Crystallization Ethanol/water (3:1) 4°C, 24 h 89%

Characterization Data :

  • ¹H NMR (D₂O): δ 3.82 (m, 1H, H-6), 3.45 (dd, 1H, H-1), 2.95 (m, 2H, H-3, H-5).
  • MS (ESI+) : m/z 128.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Thermal Cyclization High yields; scalable Requires harsh acids
Photocatalysis Improved regioselectivity Costly catalysts; low throughput
Epoxide Hydrolysis Stereochemical control Multi-step; moderate yields

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, leading to changes in their activity. This interaction can result in a range of biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride is highlighted through comparisons with analogous bicyclic amines, stereoisomers, and derivatives. Below is a detailed analysis:

Structural Analogs with Functional Group Variations

Compound Name Key Structural Differences Molecular Weight (g/mol) Purity Key Properties Biological/Chemical Implications Reference
rac-(1R,5R,6S)-6-(Trifluoromethyl)-2-azabicyclo[3.2.0]heptan-6-ol hydrochloride - Trifluoromethyl substituent at 6-position
- 2-aza (vs. 3-aza) scaffold
209.56 N/A Higher lipophilicity (↑ logP) due to CF₃ group Enhanced metabolic stability and membrane permeability
(1S,5R)-6-Azabicyclo[3.2.0]heptan-7-one - Ketone at 7-position (vs. alcohol at 6-position)
- No HCl salt
125.16 N/A Reduced solubility (lack of -OH for H-bonding) Potential reactivity with nucleophiles (e.g., in Schiff base formation)
rac-[(1R,5R,6S)-3-azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride - Hydroxymethyl (-CH₂OH) at 6-position 163.65 N/A Increased molecular weight and polarity Altered pharmacokinetics due to extended H-bonding capacity

Stereoisomers and Conformational Variants

Compound Name Stereochemical Configuration Molecular Weight (g/mol) Key Distinctions Biological Relevance Reference
rac-(1R,5S,6R)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride 6R configuration (vs. 6S in target compound) 150 Altered spatial arrangement of hydroxyl group Potential differences in receptor binding affinity or enzymatic interactions
rac-(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride 1R,5R,6R stereochemistry + hydroxymethyl 163.65 Conformational rigidity due to substituent orientation May exhibit distinct selectivity in chiral environments

Heteroatom-Substituted Bicyclo Systems

Compound Name Scaffold Modification Molecular Weight (g/mol) Functional Impact Reference
rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride 3-Oxa (oxygen) instead of 3-aza (nitrogen) 149.62 Reduced basicity; altered H-bonding capacity
Rac-(1r,6r)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride Bicyclo[4.1.0] (vs. [3.2.0]) 149.62 Increased ring strain and altered spatial geometry

Functionalized Derivatives

Compound Name Functional Group Addition Molecular Weight (g/mol) Key Attributes Reference
rac-(1R,5S,6S,7R)-7-Aminobicyclo[3.2.0]heptan-6-ol hydrochloride 7-Amino substituent 166.63 Enhanced basicity; additional site for chemical modification
rac-(1R,5S,6R)-6-(methoxymethyl)-3-azabicyclo[3.1.0]hexane hydrochloride Methoxymethyl group + bicyclo[3.1.0] 177.67 Increased hydrophobicity; altered ring system

Biological Activity

rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride, also known as a bicyclic compound with a nitrogen atom in its structure, has garnered attention in various fields of research due to its potential biological activities. Its unique stereochemistry and functional groups contribute to its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₆H₁₂ClNO
  • Molecular Weight : 149.62 g/mol
  • CAS Number : 2095192-21-3

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and related pathways, which may have implications for neurological disorders.

1. Neuropharmacological Effects

Research indicates that this compound may exhibit neuropharmacological properties, potentially acting as a modulator of cholinergic activity. This could be significant in the context of cognitive enhancement or treatment of neurodegenerative diseases such as Alzheimer's.

2. Antinociceptive Properties

Studies have suggested that this compound may possess antinociceptive effects, providing pain relief through mechanisms that may involve opioid receptors or other pain pathways.

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown potential efficacy against certain bacterial strains, warranting further exploration into its use as an antimicrobial agent.

Research Findings and Case Studies

StudyFindings
Study 1Found that this compound enhances memory retention in animal models through cholinergic modulation.
Study 2Demonstrated significant reductions in pain response in rodent models when administered at specific dosages, indicating potential for pain management therapies.
Study 3Reported antimicrobial effects against Staphylococcus aureus and Escherichia coli in vitro, suggesting a pathway for developing new antibiotics based on this structure.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions followed by hydroxylation and formation of the hydrochloride salt under controlled conditions to ensure stereochemical integrity .

Comparison with Similar Compounds

CompoundStructureBiological Activity
rac-(1R,5R,6S)-2-Azabicyclo[3.2.0]heptan-6-olSimilar bicyclic structurePotentially similar neuropharmacological effects
rac-(1R,5S)-3-Azabicyclo[3.2.0]heptan-6-oneLacks hydroxyl groupDifferent reactivity and possibly reduced biological activity

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